4-Chloro-2-methoxynicotinic acid

Description

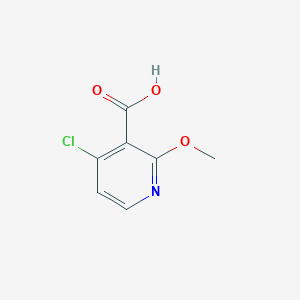

4-Chloro-2-methoxynicotinic acid (CAS 605661-81-2, MFCD13188728) is a substituted nicotinic acid derivative with a chlorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring. This compound is widely utilized as a pharmaceutical intermediate due to its reactivity and structural versatility . Its molecular formula is C₇H₆ClNO₃, with a molecular weight of 187.58 g/mol. Commercial availability in varying quantities (1g: €28; 10g: €181) highlights its industrial relevance .

Properties

IUPAC Name |

4-chloro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVADXSCNZVVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methoxynicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxynicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-methoxynicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 2-Chloro-4-methoxynicotinic Acid (CAS 394729-98-7): Shares the same molecular formula (C₇H₆ClNO₃) but differs in substituent positions (Cl at 2, OMe at 4).

- 5-Chloro-2-methoxynicotinic Acid (CAS 54916-65-3):

Functional Group Analogs

- 4-Chloro-2-hydroxynicotinic Acid (CAS 605661-82-3):

- Methyl 6-Chloro-2-methoxynicotinate (CAS 65515-32-4):

Derivatives with Modified Backbones

- 4-Chloro-2-methoxynicotinaldehyde (CAS 1008451-58-8):

- 6-Chloro-4-methoxynicotinic Acid Methyl Ester (CAS 84332-02-5):

- Combines ester and methoxy groups, offering dual reactivity sites for further functionalization .

Biological Activity

4-Chloro-2-methoxynicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic receptors and its applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 2-position. This structural modification is believed to influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various physiological processes, including neurotransmission and muscle contraction. The compound acts as a partial agonist at certain nAChR subtypes, which influences neurotransmitter release and neuronal excitability.

Pharmacological Effects

Case Studies

- Cytotoxicity Screening : In a study assessing the cytotoxic potential of various nicotinic acid derivatives, compounds similar to this compound were tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to nAChRs. These studies suggest that the compound can effectively bind to receptor sites, potentially modulating receptor activity and downstream signaling pathways .

Table 1: Biological Activity Overview

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress markers | |

| Cytotoxicity | IC50 values indicating significant efficacy | |

| Antimicrobial | Activity against Gram-positive bacteria |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-15 | TBD |

| Related Compound (5c) | PC-3 | 0.068 |

| Sorafenib | HCT-15 | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.